
2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound is synthesized from 2,2,4-trimethylpentanol and 2,2,4-trimethylpentanoic acid, resulting in a molecule with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethylpentyl 2,2,4-trimethylpentanoate typically involves the esterification reaction between 2,2,4-trimethylpentanol and 2,2,4-trimethylpentanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as Amberlyst, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 2,2,4-Trimethylpentanol and 2,2,4-trimethylpentanoic acid.
Reduction: 2,2,4-Trimethylpentanol.
Transesterification: New ester and alcohol.
Scientific Research Applications
2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2,2,4-trimethylpentyl 2,2,4-trimethylpentanoate primarily involves its hydrolysis to release 2,2,4-trimethylpentanol and 2,2,4-trimethylpentanoic acid. These products can then interact with various molecular targets and pathways in biological systems. For example, the alcohol can be further metabolized to produce energy, while the acid can participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane: An isomer of octane, used as a reference standard in octane rating.
2,2,4-Trimethylpentanol: The alcohol counterpart of the ester.
2,2,4-Trimethylpentanoic acid: The acid counterpart of the ester.
Uniqueness
2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate is unique due to its dual ester linkage, which imparts distinct chemical and physical properties. Its ability to undergo hydrolysis and release both an alcohol and an acid makes it a versatile compound in various chemical and biological applications.
Properties
CAS No. |
378772-11-3 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
2,2,4-trimethylpentyl 2,2,4-trimethylpentanoate |
InChI |
InChI=1S/C16H32O2/c1-12(2)9-15(5,6)11-18-14(17)16(7,8)10-13(3)4/h12-13H,9-11H2,1-8H3 |
InChI Key |
COOQSZABQKPRDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)COC(=O)C(C)(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



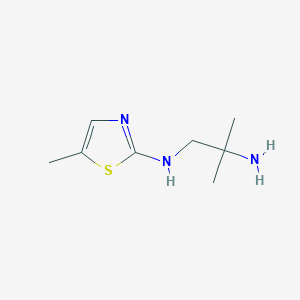
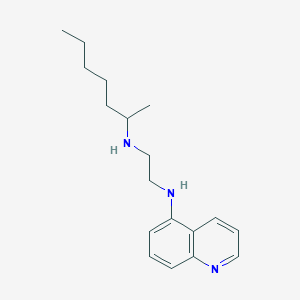
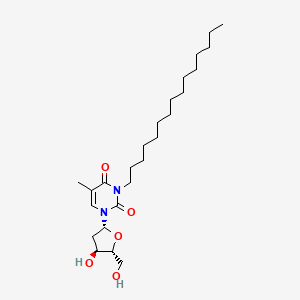
![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)
![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
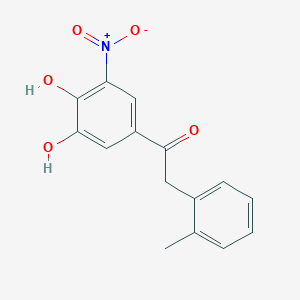
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
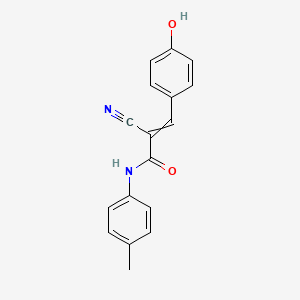
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
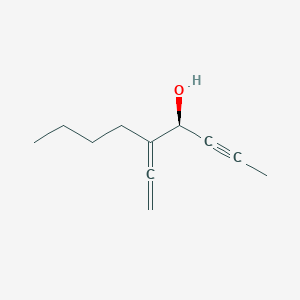

![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
![(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid](/img/structure/B14234210.png)
